molecular formula C12H11BrN2 B1412830 5-Bromo-6-p-tolyl-pyridin-2-ylamine CAS No. 1817741-84-6

5-Bromo-6-p-tolyl-pyridin-2-ylamine

Cat. No.: B1412830
CAS No.: 1817741-84-6
M. Wt: 263.13 g/mol
InChI Key: IFBPKJQBVHWIHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives like 5-Bromo-6-p-tolyl-pyridin-2-ylamine often involves reactions such as the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .


Chemical Reactions Analysis

The most frequently used reactions in medicinal chemistry include amide formation, SNAr reactions, and Suzuki Miyaura coupling . While these reactions are commonly used, specific chemical reactions involving this compound are not explicitly mentioned in the search results.

Scientific Research Applications

Spectroscopic and Optical Studies

The spectroscopic characterization of similar compounds to 5-Bromo-6-p-tolyl-pyridin-2-ylamine has been a subject of research. For instance, the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This compound's non-linear optical (NLO) properties and interaction with DNA were also investigated (Vural & Kara, 2017).

Synthesis and Quantum Mechanical Investigations

Studies have been conducted on the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives, including those related to this compound, have been analyzed using Density Functional Theory (DFT) for their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Molecular Docking and Antibacterial Activities

Research into the synthesis and crystal structure of related Schiff base compounds has shown significant antibacterial activities. These compounds, similar in structure to this compound, exhibit promising antibacterial properties, which are beneficial for medical applications (Wang et al., 2008).

Future Directions

The pyrrolidine ring, which is a part of the 5-Bromo-6-p-tolyl-pyridin-2-ylamine structure, is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and similar compounds could have promising future directions in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromo-6-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBPKJQBVHWIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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